N-(4,6-dimethylpyrimidin-2-yl)-4-[(E)-pyrrolidin-1-yldiazenyl]benzenesulfonamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the Diazenyl Group: The diazenyl group can be introduced via diazotization reactions, where an amine is converted into a diazonium salt, followed by coupling with a pyrrolidine derivative.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance:
Antimicrobial Activity: It may inhibit bacterial enzymes by mimicking the structure of natural substrates.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-4-[(1E)-2-(pyrrolidin-1-yl)diazen-1-yl]benzenesulfonamide is unique due to its complex structure, which combines a pyrimidine ring, a diazenyl group, and a benzenesulfonamide moiety. This structural complexity may confer unique chemical properties and biological activities not found in simpler sulfonamides.
Properties
Molecular Formula |
C16H20N6O2S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(pyrrolidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N6O2S/c1-12-11-13(2)18-16(17-12)20-25(23,24)15-7-5-14(6-8-15)19-21-22-9-3-4-10-22/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18,20) |
InChI Key |
LJPMGJGDICTOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NN3CCCC3)C |
Origin of Product |
United States |
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